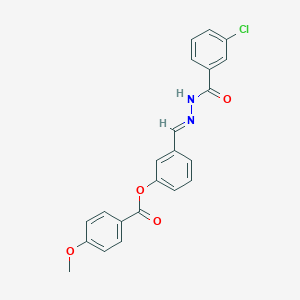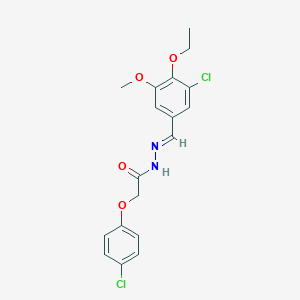![molecular formula C16H16ClN3O2S B423238 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423238.png)
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: This compound contains additional chlorine atoms on the phenyl ring.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound belongs to the class of coumarins and has a different core structure but shares the chlorobenzyl group.
Properties
Molecular Formula |
C16H16ClN3O2S |
|---|---|
Molecular Weight |
349.8g/mol |
IUPAC Name |
[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3O2S/c1-21-14-7-4-12(9-19-20-16(18)23)8-15(14)22-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+ |
InChI Key |
QKLZUPKPHGXROQ-DJKKODMXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423157.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423158.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423160.png)
![4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423161.png)
![2-chloro-4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B423162.png)

![N'-[2-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423168.png)
![2-Methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B423170.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B423174.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423175.png)
![2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423176.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423177.png)
![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423178.png)
